![molecular formula C8H4F3N3O B13129146 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol CAS No. 890301-90-3](/img/structure/B13129146.png)
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidine core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: A closely related scaffold with similar biological activities.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, but with different core structure and properties.
Pyrimidinone: Shares the pyrimidine core but lacks the trifluoromethyl group.
Uniqueness
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
890301-90-3 |
|---|---|
Fórmula molecular |
C8H4F3N3O |
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)5-2-1-4-6(14-5)12-3-13-7(4)15/h1-3H,(H,12,13,14,15) |
Clave InChI |
WESCKMDTISLQKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=O)NC=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



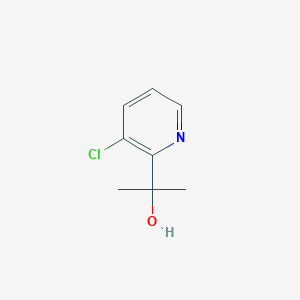
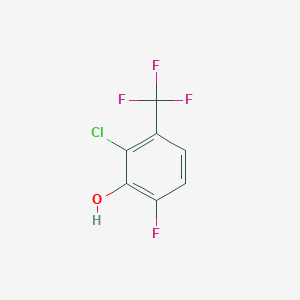
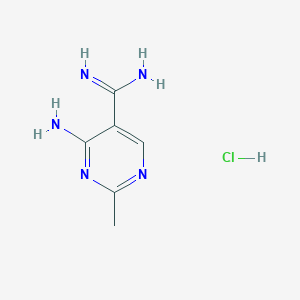
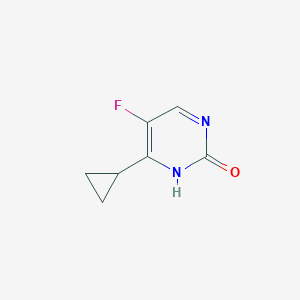
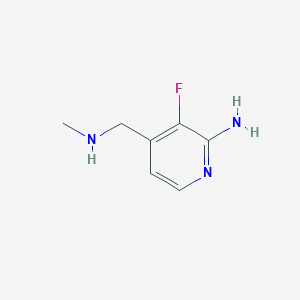
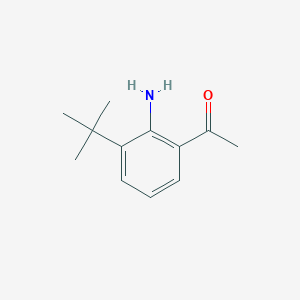
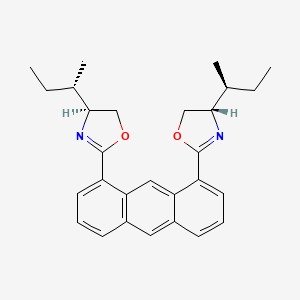
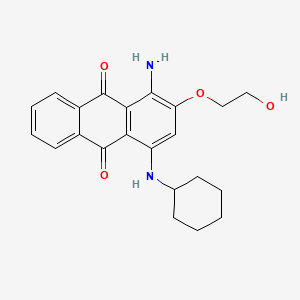
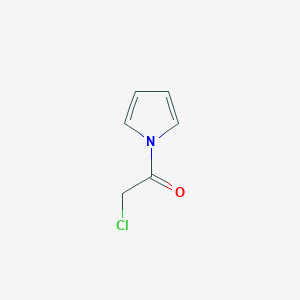
![1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13129116.png)



